6-Amino-4-hydroxy-5-((4-(((4-methyl-2-sulphophenyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid
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Overview
Description
6-Amino-4-hydroxy-5-((4-(((4-methyl-2-sulphophenyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid is a complex organic compound primarily used in the synthesis of azo dyes. These dyes are known for their vivid colors and are widely used in textile, leather, and paper industries. The compound’s structure includes multiple functional groups, such as amino, hydroxy, sulfonic acid, and azo groups, which contribute to its reactivity and versatility in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-hydroxy-5-((4-(((4-methyl-2-sulphophenyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid typically involves multiple steps:
Diazotization: The process begins with the diazotization of 4-methyl-2-sulphophenylamine. This involves treating the amine with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-amino-4-hydroxy-2-naphthalenesulfonic acid under alkaline conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Batch Processing: The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time.
Purification: The product is purified through filtration, washing, and drying to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-hydroxy-5-((4-(((4-methyl-2-sulphophenyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The amino and hydroxy groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic medium.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Halogenated or sulfonated derivatives.
Scientific Research Applications
6-Amino-4-hydroxy-5-((4-(((4-methyl-2-sulphophenyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex azo dyes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the paper industry for coloring paper.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can be reduced to form amines, which can interact with biological molecules. The sulfonic acid groups enhance the compound’s solubility in water, making it suitable for various applications. The molecular targets and pathways involved include interactions with proteins and nucleic acids, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-hydroxy-2-naphthalenesulfonic acid: Similar structure but lacks the azo group.
4-Methyl-2-sulphophenylamine: Precursor in the synthesis but lacks the naphthalene ring.
Azo dyes: General class of compounds with similar azo groups but different substituents.
Uniqueness
6-Amino-4-hydroxy-5-((4-(((4-methyl-2-sulphophenyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly valuable in the synthesis of high-performance azo dyes with specific properties .
Properties
CAS No. |
94042-72-5 |
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Molecular Formula |
C23H20N4O9S3 |
Molecular Weight |
592.6 g/mol |
IUPAC Name |
6-amino-4-hydroxy-5-[[4-[(4-methyl-2-sulfophenyl)sulfamoyl]phenyl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C23H20N4O9S3/c1-13-2-9-19(21(10-13)39(34,35)36)27-37(29,30)16-6-4-15(5-7-16)25-26-23-18(24)8-3-14-11-17(38(31,32)33)12-20(28)22(14)23/h2-12,27-28H,24H2,1H3,(H,31,32,33)(H,34,35,36) |
InChI Key |
VRSOZYANKNDKQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N)S(=O)(=O)O |
Origin of Product |
United States |
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